
Naltrexone
概要
説明
準備方法
化学反応の分析
Metabolic Reactions
Naltrexone is metabolized via hepatic biotransformation, producing active and inactive metabolites:
Metabolite | Enzyme Involved | Reaction Type | Bioactivity |
---|---|---|---|
6-β-naltrexol | Dihydrodiol dehydrogenases | Reduction | Active (μ-opioid antagonist) |
2-Hydroxy-3-methoxy-6-β-naltrexol | Cytochrome P450 (CYP) isoforms | Oxidation & Methylation | Inactive |
2-Hydroxy-3-methyl-naltrexone | CYP isoforms | Oxidation & Methylation | Inactive |
Glucuronide conjugates | UGT enzymes | Conjugation (glucuronidation) | Inactive (enhanced excretion) |
Key Findings :
-
6-β-naltrexol is the primary metabolite, contributing ~10–30× higher plasma concentrations than this compound after oral administration due to first-pass metabolism .
-
Conjugation with glucuronic acid facilitates renal excretion, accounting for 43% of an oral dose .
Stability and Degradation
This compound hydrochloride exhibits hydration-dependent phase behavior:
Form | Conditions | Characteristics |
---|---|---|
Anhydrate | <35% RH, 25°C | Metastable, converts to dihydrate I |
Dihydrate I | 35–58% RH, 25°C | Thermodynamically stable below 58°C |
Dihydrate II | >58°C (aqueous slurry) | Preferred at elevated temperatures |
Tetrahydrate | Excess water, 25°C | Forms via slurry conversion |
PXRD Data :
-
Dihydrate I: Peaks at 7.8–12.7° 2θ.
-
Dihydrate II: Overlapping peak at 11.8° 2θ, broad peaks at ~13.0° 2θ .
Degradation Pathways :
-
Hydrolysis : Susceptible under strong acidic/basic conditions, cleaving the 4,5-epoxide ring.
-
Oxidation : C-14 hydroxyl group may oxidize to ketone under prolonged storage.
Mass Spectrometry
-
Major Fragments : m/z 267.1254 (base peak), 324.1592, 270.1123.
-
Collision Cross-Section : 174.71 Ų (M+H⁺), 183.5 Ų (M+K⁺).
NMR Data
-
¹³C NMR : Key signals at δ 170.2 (C-6 ketone), 73.5 (C-14 hydroxyl).
Pharmacogenetic Considerations
-
Asn40Asp Polymorphism : Correlates with enhanced this compound efficacy in reducing alcohol cravings .
This synthesis of chemical data underscores this compound’s complexity in metabolism, synthesis, and stability, providing a foundation for optimizing therapeutic formulations and analytical protocols.
科学的研究の応用
Naltrexone in Alcohol Dependence
This compound is primarily recognized for its role in the treatment of alcohol use disorder (AUD). Its efficacy has been established through numerous randomized controlled trials (RCTs).
Clinical Efficacy
- A systematic review analyzed 29 RCTs involving 5,997 patients with AUD. Results indicated that 70% of trials measuring reductions in heavy drinking favored this compound over placebo. Conversely, only 36% showed an advantage for abstinence measures .
- This compound works by reducing the rewarding effects of alcohol, thus decreasing cravings and consumption levels. This mechanism makes it particularly effective for patients who continue to drink but wish to reduce their intake .
Case Studies
- In a notable case study, a patient maintained on 50 mg of this compound daily reported complete abstinence from alcohol over 44 weeks, with liver function tests normalizing within four weeks . This highlights this compound's potential for long-term management of AUD.
This compound in Opioid Dependence
This compound is also utilized in treating opioid dependence. It blocks the euphoric effects of opioids and can help prevent relapse.
Clinical Trials and Findings
- The FDA approved this compound for opioid dependence, and studies have shown that it can significantly reduce relapse rates when combined with psychosocial interventions .
- A clinical trial involving a depot formulation of this compound demonstrated improved retention rates and reduced opioid use among participants compared to placebo .
Emerging Applications: Other Substance Use Disorders
Recent research has explored this compound's potential applications beyond alcohol and opioids.
Methamphetamine Use Disorder
- Preliminary studies suggest that this compound may reduce cravings and subjective responses to methamphetamine (MA) administration. A double-blind study found that this compound significantly blunted cue-induced cravings for MA, indicating its potential utility in treating MA use disorder .
Cocaine Use Disorder
- This compound has shown promise in reducing cravings during controlled cocaine administration. Although results are mixed regarding its effectiveness on the subjective effects of cocaine, ongoing studies aim to clarify its role in cocaine addiction treatment .
Nitrous Oxide Use
- A case study reported significant reductions in nitrous oxide use among a patient treated with this compound. Initially using up to 400 canisters per day, the patient reduced usage to less than 60 canisters weekly after initiating treatment . This suggests this compound's versatility across various substance use disorders.
Summary of Clinical Findings
Substance Use Disorder | Clinical Evidence | Key Findings |
---|---|---|
Alcohol Dependence | 29 RCTs | Effective in reducing heavy drinking; majority favor this compound over placebo |
Opioid Dependence | Multiple studies | Reduces relapse rates when combined with psychosocial support |
Methamphetamine | Preliminary studies | Blunts craving and subjective responses to MA |
Cocaine | Mixed findings | Potential to reduce cravings; further research needed |
Nitrous Oxide | Case study | Significant reduction in use reported |
作用機序
ナルトレキソンは、主にμオピオイド受容体に結合する純粋なオピオイド受容体拮抗薬です . これらの受容体に結合することにより、アルコールまたはオピオイドの使用に関連する陶酔効果をブロックします . ナルトレキソン自体は、アルコールまたはオピオイドがない場合はほとんど効果がありません . μオピオイド受容体の遮断は、オピオイドの効果を可逆的に遮断または弱めるため、オピオイド依存症の管理における作用機序と考えられています . ナルトレキソンは、アルコールの陶酔効果を軽減することにより、アルコール依存症の有効性にも関与していると考えられています .
類似の化合物との比較
ナルトレキソンは、ナロキソンやアカンプロセートなどの他のオピオイド拮抗薬と比較されることがよくあります。 ナロキソンは、オピオイド過剰摂取の効果を迅速に逆転させるための緊急薬であり、ナルトレキソンは、違法薬物やアルコールを断った人々の社会的な支援とともに使用されます . アカンプロセートは、アルコール使用障害に使用される別の薬物であり、人々がアルコールを断つのに役立つ効果がわずかに高いと考えられていますが、ナルトレキソンは、大量飲酒と渇望を減らすのにわずかに効果が高いと考えられています . 他の類似の化合物には、ジスルフィラムがあります。これは、エタノールに対する急性過敏性を引き起こすことで、慢性アルコール依存症の治療を支援するために使用されます .
類似化合物との比較
Naltrexone is often compared with other opioid antagonists such as naloxone and acamprosate. Naloxone is an emergency drug used to quickly reverse the effects of opioid overdose, while this compound is used with social support to help people who have quit street drugs and alcohol . Acamprosate is another medication used for alcohol use disorder, and it is thought to be slightly more effective at helping people remain off alcohol, while this compound is slightly more effective at reducing heavy drinking and cravings . Other similar compounds include disulfiram, which is used to support the treatment of chronic alcoholism by producing an acute sensitivity to ethanol .
生物活性
Naltrexone is a synthetic opioid antagonist primarily used in the management of alcohol and opioid dependence. Its biological activity is complex, involving multiple receptor interactions and mechanisms that contribute to its therapeutic effects. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, case studies, and relevant research findings.
This compound operates primarily as an antagonist at opioid receptors, specifically the mu (μ), kappa (κ), and delta (δ) receptors. This antagonistic action reduces the euphoric effects associated with opioid use and helps mitigate cravings for alcohol. Additionally, this compound has been found to interact with non-opioid receptors, such as Toll-like receptor 4 (TLR4), which is implicated in inflammatory processes within the central nervous system (CNS) .
Key Mechanisms:
- Opioid Receptor Antagonism: Blocks the effects of endogenous opioids and exogenous opioids.
- TLR4 Antagonism: Reduces neuroinflammation by inhibiting microglial activation, which can lead to neuroprotective effects .
- Endogenous Opioid Upregulation: Induces a compensatory increase in endogenous opioids following temporary blockade, potentially enhancing analgesic effects .
Pharmacokinetics
This compound is well-absorbed orally but undergoes significant first-pass metabolism, resulting in a bioavailability of approximately 5-40%. It is extensively metabolized in the liver to 6-beta-naltrexol, which may contribute to its therapeutic effects .
Pharmacokinetic Parameter | Value |
---|---|
Oral Bioavailability | 5-40% |
Volume of Distribution | 1350 L (IV) |
Protein Binding | 21% |
Metabolism | Hepatic |
Alcohol Use Disorder
A multicenter, double-blind study demonstrated that this compound significantly reduced relapse rates among alcohol-dependent patients. In this study, only 7.9% of patients on this compound relapsed compared to 18.8% on placebo . The study also noted that while adverse events were minimal, abdominal pain and headaches were more prevalent in the this compound group.
Case Studies
- Nitrous Oxide Dependence: A 41-year-old male with severe nitrous oxide dependence reduced his usage from 400 canisters per day to less than 60 after initiating this compound at 50 mg daily, later titrated to 100 mg. This case illustrates this compound's potential beyond traditional substance use disorders .
- Gambling Disorder: In a preliminary study involving patients with problem gambling, one subject reported a significant reduction in gambling urges after starting this compound at doses ranging from 50 mg to 150 mg over five months . Although some relapse occurred, the initial response was promising.
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Neuroprotective Effects: this compound has been shown to inhibit microglial activation in animal models, suggesting a role in reducing neurotoxicity associated with chronic inflammation .
- Opioid Use Disorder Treatment: Extended-release formulations of this compound have been effective in treating opioid use disorder (OUD), significantly reducing cravings and relapse rates . A recent trial indicated that rapid initiation of this compound could enhance treatment outcomes for OUD patients by minimizing withdrawal symptoms .
特性
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCKKXVULJGBQN-XFWGSAIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046313 | |
Record name | Naltrexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Naltrexone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility of 100 mg/mL in water at 25 °C /Naltrexone hydrochloride/, Insoluble in water, Soluble in ethanol, 3.07e+00 g/L | |
Record name | Naltrexone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00704 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naltrexone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Naltrexone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Naltrexone is a pure opiate antagonist and has little or no agonist activity. The mechanism of action of naltrexone in alcoholism is not understood; however, involvement of the endogenous opioid system is suggested by preclinical data. Naltrexone is thought to act as a competitive antagonist at mc, κ, and δ receptors in the CNS, with the highest affintiy for the μ receptor. Naltrexone competitively binds to such receptors and may block the effects of endogenous opioids. This leads to the antagonization of most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving. The major metabolite of naltrexone, 6-β-naltrexol, is also an opiate antagonist and may contribute to the antagonistic activity of the drug., Naltrexone competes for opiate receptors and displaces opioid drugs from these receptors, thus reversing their effects. It is capable of antagonizing all opiate receptors. | |
Record name | Naltrexone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00704 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naltrexone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
17-but-3-enyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, 17-butyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, 3-(cyclopropylmethoxy)-17-(cyclopropylmethyl)-4,5alpha-epoxy-14-hydroxymorphinan-6-one, 17-(cyclopropylmethyl)-4-5alpha-epoxy-3,10alpha,14-trihydroxymorphinan-6-one, For more Impurities (Complete) data for Naltrexone (10 total), please visit the HSDB record page. | |
Record name | Naltrexone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone | |
CAS No. |
16590-41-3 | |
Record name | Naltrexone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16590-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naltrexone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016590413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naltrexone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00704 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naltrexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naltrexone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NALTREXONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S6W795CQM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Naltrexone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Naltrexone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168-170 °C, 169 °C, Crystals from methanol. MP: 274-276 °C /Naltrexone hydrochloride/, 169 - 170 °C; 274 - 276 °C (hydrochloride salt) | |
Record name | Naltrexone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00704 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naltrexone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Naltrexone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。